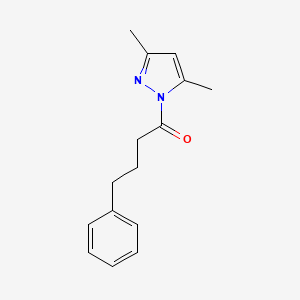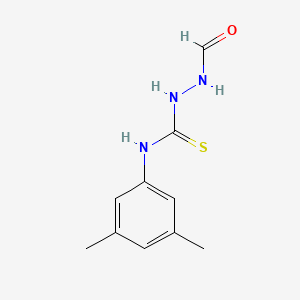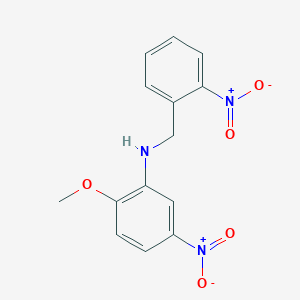![molecular formula C11H19N3O3 B4730440 N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4730440.png)
N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
Übersicht
Beschreibung
N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Wirkmechanismus
N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of ribosomal RNA synthesis and the induction of nucleolar stress. The activation of p53-mediated apoptosis and the inhibition of cancer cell proliferation are thought to be the result of the nucleolar stress response.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit cancer cell proliferation and induce cell cycle arrest. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide is its selectivity for RNA polymerase I transcription, which allows for the specific targeting of cancer cells. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which may limit its efficacy in clinical settings. In addition, this compound has been shown to have off-target effects, which may result in unwanted side effects.
Zukünftige Richtungen
For N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide research include the development of more stable analogs with improved pharmacokinetic properties. In addition, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce the risk of resistance. Further studies are also needed to investigate the potential of this compound in the treatment of specific types of cancer, including hematological malignancies and solid tumors. Finally, the identification of biomarkers that predict response to this compound may help to guide patient selection and improve clinical outcomes.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been extensively studied in preclinical models of cancer, including hematological malignancies and solid tumors. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and the induction of nucleolar stress. This results in the activation of p53-mediated apoptosis and the inhibition of cancer cell proliferation.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c15-10(11(16)13-9-1-2-9)12-3-4-14-5-7-17-8-6-14/h9H,1-8H2,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQHQCTHCRTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-methoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4730361.png)

![4-(2,3-dimethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4730382.png)

![3-chloro-N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4730393.png)

![methyl 2-[({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4730406.png)
![5-{[4-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4730411.png)
![ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730426.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4730432.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B4730450.png)

![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4730456.png)
![4-{[(5-bromo-2-thienyl)methylene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4730467.png)